Calcium fluoride phosphate
Description
Structure
2D Structure
Properties
CAS No. |
12015-73-5 |
|---|---|
Molecular Formula |
CaFO4P-3 |
Molecular Weight |
154.05 g/mol |
IUPAC Name |
dicalcium;fluoride;phosphate |
InChI |
InChI=1S/Ca.F.H3O4P/c;;1-5(2,3)4/h;;(H3,1,2,3,4)/p-3 |
InChI Key |
UPIBPIVIVOUVLQ-UHFFFAOYSA-K |
SMILES |
[O-]P(=O)([O-])[O-].[F-].[Ca+2].[Ca+2] |
Canonical SMILES |
[O-]P(=O)([O-])[O-].[F].[Ca] |
Other CAS No. |
12015-73-5 |
Synonyms |
calcium fluoride phosphate (Ca5F(PO4)3) fluorapatite fluorapatite (Ca7F2(PO4)4) fluoroapatite |
Origin of Product |
United States |
Synthesis Methodologies for Calcium Fluoride Phosphate Materials
Wet Chemical Precipitation Techniques
Wet chemical precipitation is a widely employed method for synthesizing calcium fluoride (B91410) phosphate (B84403) due to its relative simplicity and scalability. This approach involves the reaction of soluble precursors in a liquid medium to form an insoluble product that precipitates out of the solution.
In a typical aqueous solution-based synthesis, calcium, phosphate, and fluoride precursors are dissolved in water and mixed under controlled conditions to induce precipitation. The choice of precursors is crucial and often includes calcium salts like calcium nitrate (B79036) or calcium chloride, phosphate sources such as diammonium hydrogen phosphate or phosphoric acid, and fluoride-containing compounds like ammonium (B1175870) fluoride or sodium fluoride.
The reaction parameters, including pH, temperature, stirring rate, and the order of precursor addition, significantly influence the characteristics of the final product. For instance, maintaining a specific pH is critical for controlling the phase and stoichiometry of the precipitated calcium phosphate. The general reaction can be represented as:
10 Ca²⁺ + 6 PO₄³⁻ + 2 F⁻ → Ca₁₀(PO₄)₆F₂
Researchers have investigated the co-precipitation of calcium fluoride and hydroxyapatite (B223615) to form fluoride-substituted hydroxyapatite, which is a form of calcium fluoride phosphate. The mechanism involves the simultaneous precipitation of these phases, with the final product's composition depending on the initial concentrations of the reactants.
The use of non-aqueous media, such as ethanol (B145695), offers advantages in controlling the particle size and preventing agglomeration of the synthesized this compound. Ethanol can modify the solubility of the precursors and the precipitate, leading to the formation of smaller and more uniform particles.
A study on the synthesis of a fluoridated calcium phosphate in anhydrous ethanol utilized calcium ethoxide (Ca(OEt)₂), phosphoric acid (H₃PO₄), and ammonium fluoride (NH₄F) as precursors. The resulting precipitate was initially amorphous and, upon heat treatment at 460 °C, crystallized into a pure fluoroapatite phase. This method allows for the production of nanosized powders with high reactivity. nih.gov The process in a non-aqueous solvent can help in avoiding the incorporation of water into the crystal lattice, which can be a challenge in aqueous synthesis. nih.gov
| Precursors | Solvent | Product | Key Finding |
| Ca(OEt)₂, H₃PO₄, NH₄F | Anhydrous Ethanol | Amorphous fluoridated calcium phosphate | Crystallizes to pure fluoroapatite at 460 °C, yielding nanosized powder. nih.gov |
Solid-State Reaction Approaches
Solid-state reaction methods involve the direct reaction of solid precursors at elevated temperatures. This technique is a conventional and straightforward approach for producing crystalline this compound. The process typically involves intimately mixing powdered reactants and heating them in a furnace for an extended period to allow for diffusion and reaction to occur.
Precursors for solid-state synthesis can include calcium carbonate (CaCO₃), dicalcium phosphate anhydrous (CaHPO₄), and calcium fluoride (CaF₂). The stoichiometry of the starting mixture is carefully controlled to obtain the desired final product. The reaction can be summarized as:
3CaCO₃ + 6CaHPO₄ + CaF₂ → Ca₁₀(PO₄)₆F₂ + 3H₂O + 3CO₂
The temperature and duration of the calcination step are critical parameters that influence the phase purity and crystallinity of the product. For instance, the synthesis of hydroxyapatite, a related calcium phosphate, via solid-state reaction using calcium carbonate and dicalcium phosphate anhydrous has been performed at 1300 °C. sphinxsai.com A similar approach can be adapted for this compound by including a fluoride source. Mechanochemical synthesis, a variation of the solid-state method, utilizes mechanical energy from ball milling to induce chemical reactions at room temperature, offering a more energy-efficient route. researchgate.net
Sol-Gel Processes
The sol-gel process is a versatile wet-chemical technique that allows for the synthesis of high-purity, homogeneous this compound at relatively low temperatures. This method involves the formation of a "sol" (a colloidal suspension of solid particles in a liquid) which then undergoes gelation to form a "gel" (a solid network containing a liquid component).
In a typical sol-gel synthesis of this compound, alkoxide or salt precursors of calcium, phosphorus, and fluoride are used. For example, calcium nitrate tetrahydrate (Ca(NO₃)₂·4H₂O) can be used as the calcium precursor, triethyl phosphite (B83602) as the phosphorus precursor, and ammonium fluoride as the fluoride source. These precursors are dissolved in a suitable solvent, often an alcohol, and subjected to hydrolysis and condensation reactions to form the gel. The gel is then dried and heat-treated to obtain the final crystalline product. The sol-gel method offers excellent control over the chemical composition and microstructure of the resulting material.
Solvothermal and Hydrothermal Synthesis Pathways
Solvothermal and hydrothermal synthesis methods involve chemical reactions in a closed system (an autoclave) at elevated temperatures and pressures, using an organic solvent (solvothermal) or water (hydrothermal). These techniques are effective for producing well-crystallized this compound particles with controlled morphology and size.
The high temperature and pressure in the autoclave increase the solubility of the reactants and facilitate the crystallization of the product. The morphology of the resulting particles can be influenced by various parameters, including the reaction temperature, time, solvent type, and the presence of surfactants or additives. For instance, the solvothermal synthesis of calcium phosphate-based nanoparticles has been shown to allow for greater control over the reaction conditions, leading to materials with improved properties. bham.ac.uk
Advanced Synthetic Strategies for Nano-Structured this compound
The development of nano-structured this compound has garnered significant attention due to the unique properties exhibited by materials at the nanoscale. Several advanced synthetic strategies have been developed to control the size, shape, and assembly of these nanoparticles.
Spray Drying: This technique involves atomizing a precursor solution into fine droplets, which are then rapidly dried in a hot gas stream. This method can produce nano-sized amorphous calcium phosphate particles. ias.ac.in
Microwave-Assisted Synthesis: Microwave irradiation can be used to rapidly heat the reaction mixture, leading to a significant reduction in reaction time and the formation of uniform nanoparticles. This method has been successfully employed for the synthesis of amorphous calcium phosphate nanospheres and other calcium phosphate biomaterials. researchgate.netnih.gov
Emulsion and Microemulsion Techniques: Reverse microemulsion methods involve creating water-in-oil microemulsions where the aqueous nanodroplets act as nanoreactors for the precipitation of this compound. This technique allows for excellent control over the particle size and morphology. frontiersin.org
Biomimetic Synthesis: This approach mimics the natural biomineralization processes to synthesize materials with structures and properties similar to biological apatites. This can involve the use of organic templates or self-assembling systems to guide the crystallization of this compound. nih.govresearchgate.net Fluoride-doped amorphous calcium phosphate nanoparticles have been synthesized as a promising biomimetic material. nih.govresearchgate.net
Surfactant-Assisted Synthesis: The use of surfactants can help control the nucleation and growth of nanoparticles, as well as prevent their agglomeration. Surfactants can form micelles or other templates that direct the formation of specific particle morphologies. nih.gov
| Synthesis Method | Key Feature | Resulting Nanostructure |
| Spray Drying | Rapid drying of atomized droplets | Amorphous nanoparticles ias.ac.in |
| Microwave-Assisted | Rapid and uniform heating | Nanospheres, Nanomaterials researchgate.netnih.gov |
| Microemulsion | Nanoreactors in water-in-oil emulsion | Size-controlled nanoparticles frontiersin.org |
| Biomimetic | Mimics natural mineralization | Biomimetic nanoparticles nih.govresearchgate.net |
| Surfactant-Assisted | Control of nucleation and growth | Morphology-controlled nanoparticles nih.gov |
Amorphous this compound (ACFP) Nanoparticle Synthesis
The synthesis of amorphous this compound (ACFP) nanoparticles is of significant interest due to their potential applications in preventive dentistry. These biomimetic materials can be engineered to release calcium, phosphate, and fluoride ions, which are essential for dental remineralization.
One common approach to synthesizing ACFP is through a wet chemical precipitation method. This involves the rapid mixing of aqueous solutions containing calcium, phosphate, and fluoride ions. The amorphous nature of the resulting particles is often stabilized by the inclusion of certain ions, such as magnesium, which inhibits the nucleation and growth of crystalline hydroxyapatite during synthesis. Another method involves a continuous flow mixing process of pre-heated solutions of calcium/magnesium and phosphate/fluoride salts. This technique allows for precise control over particle size and distribution.
Research has demonstrated that fluoride can be incorporated into the amorphous calcium phosphate structure without significantly altering its physicochemical characteristics. However, the presence of fluoride can influence the material's subsequent transformation into a crystalline apatite phase. For instance, fluoride-doped amorphous calcium phosphate (FACP) has been shown to convert to a crystalline apatite phase more rapidly in an aqueous environment compared to its non-fluoridated counterpart. This transformation is a key aspect of its remineralization potential.
The stability of ACFP is a critical factor in its synthesis and application. The aggregation of ACFP nanospheres is a crucial step that precedes their crystallization. The presence of fluoride has been found to retard this aggregation and the subsequent nucleation of crystalline phases, thereby increasing the stability of the amorphous phase.
Octacalcium Phosphate-Derived Fluoride-Containing Calcium Phosphates
Octacalcium phosphate (OCP) serves as a significant precursor in the synthesis of fluoride-containing calcium phosphates, particularly fluorapatite (B74983). The structural similarity between OCP and apatite allows for the transformation of OCP into apatitic structures through hydrolysis, a process that can be significantly influenced by the presence of fluoride ions.
The synthesis of fluoride-containing calcium phosphates from OCP can be achieved through two primary routes: hydrolysis of pre-formed OCP in a fluoride-containing solution or direct precipitation of OCP in the presence of fluoride. These different routes result in products with distinct physicochemical properties. When OCP is hydrolyzed in a fluoride solution, the resulting product exhibits characteristics similar to fluoridated apatite. In contrast, when OCP is precipitated in the presence of fluoride, the product tends to retain some of the properties of OCP, such as its crystal morphology and solubility.
Studies have shown that even low concentrations of fluoride can act as a catalyst in the conversion of OCP to a more stable apatitic phase. The fluoride ions can enhance the hydrolysis of OCP into calcium-deficient apatite. The resulting fluoridated calcium-deficient apatite has been investigated as a potential bone substitute material.
The transformation of OCP to fluorapatite is a key reaction in various applications, including water defluoridation. The stoichiometric fluoride uptake capacity of the OCP to fluorapatite transformation is significant, making it an effective method for removing fluoride from aqueous solutions. Research has shown that this transformation can occur over a range of pH conditions.
Synthesis from Waste Materials (e.g., Phosphogypsum)
Phosphogypsum, a major byproduct of the phosphoric acid industry, presents a viable and low-cost source of calcium for the synthesis of this compound. The utilization of this waste material not only offers an economical route for producing valuable chemical compounds but also addresses the environmental concerns associated with its disposal.
The synthesis process typically involves the reaction of phosphogypsum (calcium sulfate (B86663) dihydrate) with a fluoride source. One common method is the direct precipitation of calcium fluoride by reacting phosphogypsum with ammonium fluoride in an aqueous solution. This process can be optimized to produce nano-sized calcium fluoride particles. Another approach involves a two-step acid dissolution method to first recover valuable elements from phosphate waste, which can then be used in subsequent synthesis steps.
The conversion of phosphogypsum can also be achieved through mechanochemical methods, where phosphogypsum powder is mechanically mixed with a fluoride-containing compound, such as ammonium fluoride, in the presence of a controlled amount of water. This mixture is then allowed to react over time to form nano-sized calcium fluoride particles.
Furthermore, research has explored the extraction of rare earth elements from phosphogypsum, a process that often involves acid leaching. The leachate from these processes, rich in calcium and other elements, can potentially be utilized as a precursor for the synthesis of this compound and other valuable materials.
Factors Influencing Synthesis Outcomes
The successful synthesis of this compound with desired characteristics is contingent upon the careful control of several key reaction parameters. These factors significantly influence the phase composition, crystallinity, particle size, and morphology of the final product.
Reaction Temperature and Time
Reaction temperature and time are significant factors that influence the kinetics of nucleation and crystal growth, as well as phase transformations during the synthesis of this compound.
Temperature affects the solubility of different calcium phosphate phases and can therefore dictate which phase is thermodynamically stable and will precipitate from solution. For instance, the crystallization of amorphous calcium phosphate into crystalline phases like α-tricalcium phosphate (α-TCP) and subsequently β-tricalcium phosphate (β-TCP) is a temperature-dependent process. The crystallization of amorphous calcium phosphate has been observed to start at around 600 °C. acs.org In the synthesis of apatite-mullite glass ceramics from waste materials, it was found that the crystal phase formation is dependent on the heat treatment temperature, with fluorapatite and mullite (B73837) phases forming between 600 °C and 1000 °C. semanticscholar.org
The duration of the reaction, or aging time, allows for the transformation of metastable phases into more stable ones. For example, in the hydrothermal synthesis of hydroxyapatite, increasing the reaction time can lead to sharper diffraction peaks, indicating improved crystallinity. icm.edu.pl In the context of OCP-to-apatite transformation, soaking OCP precipitates in physiological solutions for several weeks leads to their conversion into apatite with low crystallinity. nih.gov
| Annealing Temperature (°C) | Observed Crystalline Phase |
|---|---|
| 500 | Amorphous |
| 600 | α-TCP (poorly crystalline) |
| 700 | α-TCP (crystalline) |
| 950 | β-TCP (pure) |
pH Control and Buffering Systems
The pH of the reaction medium is a critical parameter that governs the speciation of phosphate and fluoride ions in solution, and consequently, the type of calcium phosphate phase that precipitates.
The solubility of calcium phosphates is highly pH-dependent. At lower pH values, more acidic calcium phosphate phases such as dicalcium phosphate dihydrate (DCPD) are favored, while at higher pH values, less acidic phases like hydroxyapatite are more stable. nih.gov For the precipitation of fluoride and phosphate from wastewater, an increase in pH from 2 to 4 resulted in a significant decrease in the concentration of remaining fluoride and phosphate ions in the solution. researchgate.net In the synthesis of fluorapatite nanorods and nanowires, precipitation is sensitive to pH, occurring in the range of 4-6, while no precipitation is observed between pH 7-12. nih.gov The Ca/P ratio of the precipitate has also been shown to decrease with lowering pH values. spu.edu.sy
Buffering systems are often employed during the synthesis of calcium phosphates to maintain a constant pH. This is crucial because precipitation reactions can cause significant shifts in pH, which would otherwise alter the course of the reaction and the nature of the product. Phosphate buffers are commonly used; however, they can be unsuitable for systems that are highly calcium-dependent as calcium phosphates are insoluble and may precipitate out. unc.edu Tris buffers are an alternative, but they can chelate calcium. interchim.fr The choice of buffer is therefore critical and must be made based on the specific requirements of the synthesis reaction to avoid interference with the formation of the desired this compound phase.
Influence of Additives and Modifiers (e.g., Organic Molecules, Magnesium)
The synthesis of this compound materials can be significantly influenced by the introduction of additives and modifiers. These agents can alter the material's phase, crystallinity, morphology, and ultimately, its physicochemical properties. Organic molecules and inorganic ions like magnesium are two prominent examples of modifiers that play crucial roles in tailoring the characteristics of the final product.
Organic Molecules as Modifiers
Organic molecules, ranging from small molecules to polymers, are utilized to control the nucleation, growth, and aggregation of calcium phosphate crystals. Their presence during synthesis can lead to the formation of amorphous phases, stabilized nanoparticles, and composites with unique properties.
Research has shown that small organic molecules bearing carboxylate ions can interact with amorphous calcium phosphate (ACP) through several mechanisms. nih.govfrontiersin.org These include the surface adsorption of the organic compounds via chelation of calcium ions, the substitution of hydrogen phosphate ions by dicarboxylate organic compounds, and interactions between phosphate and carboxylate groups. nih.govfrontiersin.org The specific organic molecule used has a strong influence on the true density, specific surface area, particle size, and the transformation of ACP to more crystalline forms like hydroxyapatite. nih.govfrontiersin.org For instance, studies on ACP synthesized in the presence of citrate (B86180), itaconate, and ascorbate (B8700270) have revealed that these molecules affect the material's properties differently. nih.govfrontiersin.org
In the context of crystallization, polymeric additives have a pronounced inhibitory effect. For example, polyelectrolytes such as poly(acrylic acid) have been shown to have a striking inhibitory effect on the crystal growth of calcium fluoride, even at low concentrations. researchgate.net The effectiveness of these additives often depends on their chemical nature. For instance, in the precipitation of calcium carbonate, a related calcium-based mineral, the ranking of inhibitory effectiveness for different additives was found to be: poly(acrylic acid) >> green tea extract > sodium lignosulfonate ~ poly(2-acrylamido-2-methyl-propane sulfonic acid). researchgate.net Such studies highlight the potential of organic additives to finely tune the crystallization kinetics of this compound.
The interaction of organic molecules with calcium phosphate phases is also critical in biological systems and biomimetic material synthesis. For example, citrate is known to stabilize ACP and, when combined with fluoride, can influence the thermal crystallization behavior of ACP. semanticscholar.orgrsc.org Thermal treatment of citrate and fluoride-stabilized ACP has been found to yield hydroxyapatite or fluorapatite as the main products, in contrast to pure ACP which typically transforms into β-tricalcium phosphate. semanticscholar.orgrsc.org This demonstrates how organic additives can direct the phase composition of the final ceramic.
Table 1: Influence of Small Organic Molecules on Amorphous Calcium Phosphate (ACP) Properties
Magnesium as a Modifier
Magnesium ions (Mg²⁺) are known to significantly impact the synthesis and properties of calcium phosphate-based materials, including those containing fluoride. The incorporation of magnesium can inhibit crystallization, alter phase composition, and enhance the mechanical and biological properties of the resulting material.
One of the key roles of magnesium is the inhibition of hydroxyapatite nucleation and growth. mdpi.com By substituting Ca²⁺ ions, Mg²⁺ introduces lattice distortions that can favor the formation of amorphous phases. mdpi.commdpi.com For instance, the synthesis of amorphous calcium magnesium fluoride phosphate (ACMFP) particles relies on the presence of magnesium to maintain the amorphous state. mdpi.com These amorphous particles can be synthesized with varying fluoride content without significant changes in morphology or crystallinity. mdpi.com
When magnesium is doped into calcium phosphate structures, it can also influence the phase transformation at higher temperatures. The substitution of the larger Ca²⁺ ions with smaller Mg²⁺ ions can facilitate the transformation of hydroxyapatite into the more soluble and bioactive β-tricalcium phosphate (β-TCP) phase during calcination. mdpi.com Research on magnesium-doped biphasic calcium phosphate has shown that the β-TCP phase becomes observable at calcination temperatures of 800°C and above. nih.gov
Furthermore, the addition of magnesium has been shown to improve the mechanical properties of calcium phosphate ceramics. Doping with magnesium can lead to increased densification and hardness of the sintered material. arpnjournals.org For example, in one study, the maximum density for magnesium-doped calcium phosphate was achieved at a 2.0 wt. % Mg concentration when sintered at 1100°C, and the maximum hardness was observed with 1.5 wt. % Mg-CaP sintered at 1200°C. arpnjournals.org
The synthesis method also plays a role in how magnesium is incorporated and its subsequent effect. Continuous hydrothermal flow synthesis has been used to produce largely crystalline magnesium-substituted calcium phosphate bioceramics. researchgate.netrsc.org This method allows for the direct synthesis of materials like magnesium-substituted hydroxyapatite and magnesium-whitlockite. researchgate.netrsc.org As the substitution of magnesium for calcium increases, the material tends to become more amorphous, and the surface area generally increases. researchgate.netrsc.org
Table 2: Effect of Magnesium on the Synthesis and Properties of Calcium Phosphate Materials
Structural and Morphological Characterization of Calcium Fluoride Phosphate Materials
Crystallographic Analysis
Crystallographic analysis provides fundamental information about the atomic arrangement, phase purity, and crystal structure of calcium fluoride (B91410) phosphate (B84403).
X-ray Diffraction (XRD) for Phase Identification and Crystallinity Assessment
X-ray diffraction (XRD) is a primary technique for identifying the crystalline phases present in a material and assessing its degree of crystallinity. In the analysis of calcium fluoride phosphate, XRD patterns are compared with standard diffraction data from databases like the Joint Committee on Powder Diffraction Standards (JCPDS) to confirm the presence of the fluorapatite (B74983) phase.
Studies on synthesized calcium phosphate materials often show the presence of both fluorapatite and hydroxyapatite (B223615) phases, which can be identified through XRD analysis. The intensity and sharpness of the diffraction peaks provide an indication of the material's crystallinity. For instance, the crystallinity of a hydroxyapatite component in a composite was estimated to be around 70% using XRD data. In some syntheses of calcium fluoride, the crystallinity was calculated to be 78.01%. The crystallite size can also be estimated from the broadening of the XRD peaks using the Scherrer equation, with studies reporting crystallite sizes of about 20 nm for fluorapatite-hydroxyapatite nanocomposites.
The following table summarizes typical XRD findings for calcium phosphate materials:
| Property | Typical Finding | Reference |
| Phase Identification | Confirmation of fluorapatite and/or hydroxyapatite phases by matching with standard patterns. | |
| Crystallinity | Can be quantitatively estimated (e.g., 70-78%). | |
| Crystallite Size | Calculated from peak broadening (e.g., ~20 nm). |
Rietveld Refinement for Crystal Structure Elucidation and Lattice Parameter Determination
Rietveld refinement is a powerful method used to refine the crystal structure model of a material by fitting a theoretical diffraction pattern to the experimental XRD data. This technique allows for precise determination of lattice parameters and atomic positions. For fluorapatite, which crystallizes in the hexagonal system with the P6₃/m space group, Rietveld analysis provides detailed structural information.
Detailed crystal structure refinements have shown that the atomic positions in synthetic and mineral fluorapatite are in close agreement. The lattice parameters for fluorapatite have been determined to be approximately a = 9.367(1) Å and c = 6.884(1) Å. Rietveld analysis can also be applied to more complex systems, such as carbonate-containing apatites, to understand subtle structural changes.
A summary of lattice parameters for fluorapatite is presented below:
| Lattice Parameter | Value (Å) | Space Group | Reference |
| a | 9.367(1) | P6₃/m | |
| c | 6.884(1) | P6₃/m |
Selected Area Electron Diffraction (SAED) for Crystalline Orientation
Selected Area Electron Diffraction (SAED) is a technique performed in a transmission electron microscope (TEM) to determine the crystallographic orientation of a sample area. The resulting diffraction pattern can reveal whether a material is single-crystalline, polycrystalline, or amorphous.
For this compound, SAED patterns can confirm its crystalline nature. A single crystal will produce a pattern of discrete spots, whereas a polycrystalline material will generate a pattern of concentric rings. An amorphous material, on the other hand, will show broad, diffuse rings. This technique is particularly useful for analyzing nanomaterials and identifying the crystal structure of individual nanoparticles or aggregates.
Microscopic and Nanoscopic Characterization
Microscopic techniques are essential for visualizing the surface morphology, particle size, and internal structure of this compound materials at both the micro and nano scales.
Scanning Electron Microscopy (SEM) for Morphology and Particle Size Analysis
Scanning Electron Microscopy (SEM) is widely used to examine the surface topography, morphology, and particle size of materials. SEM analysis of synthesized this compound has revealed a variety of morphologies. For instance, laboratory-grown fluorapatite crystals have been observed to start as hexagonal rods and subsequently grow into spheres.
Other studies have reported very fine distributions of nanosized fluorapatite-hydroxyapatite grains and agglomerates. The particle size can vary depending on the synthesis method, with some studies reporting average particle sizes of around 100 nm for nanoparticles. SEM is also used to analyze the morphology of biphasic powders, such as those composed of calcium fluoride and a fluorinated-hydroxyapatite solid solution.
The following table provides examples of morphological features observed with SEM:
| Synthesis Method | Observed Morphology | Particle/Grain Size | Reference |
| Sol-Gel | Nanosized grains and agglomerates | ~100 nm | |
| Co-precipitation | Biphasic powder | Not specified | |
| Laboratory Growth | Hexagonal rods growing into spheres | Not specified |
Transmission Electron Microscopy (TEM) for Nanostructure and Microstructure
Transmission Electron Microscopy (TEM) provides higher resolution imaging than SEM, allowing for the detailed characterization of the internal nanostructure and microstructure of materials. TEM images of fluorapatite-hydroxyapatite nanoparticles have confirmed average particle sizes around 100 nm.
TEM is crucial for observing the fine details of the crystal structure and the arrangement of atoms in the lattice. It is often used in conjunction with SAED to obtain both imaging and crystallographic information from the same nanoscale region of the sample. This combination is powerful for understanding the growth mechanisms and phase distribution in composite calcium phosphate materials.
High-Resolution Transmission Electron Microscopy (HRTEM) for Atomic Scale Structure
High-Resolution Transmission Electron Microscopy (HRTEM) is an indispensable technique for investigating the atomic-scale structure of this compound materials. It provides direct imaging of the crystallographic lattice, allowing for the visualization of atomic columns and the identification of crystal structures and phase compositions within individual nanoparticles. researchgate.net
HRTEM studies on calcium phosphates, such as fluorapatite, have successfully imaged the atomic arrangement, confirming their crystalline nature. For instance, images can resolve the lattice fringes corresponding to specific crystallographic planes. researchgate.net The Fourier transform of these HRTEM images provides diffraction patterns that can be indexed to confirm the crystal structure, such as the hexagonal system of apatite. researchgate.net This technique is particularly powerful for distinguishing between different but structurally similar calcium phosphate phases that may coexist in a sample, such as hydroxyapatite and octacalcium phosphate, an advantage over bulk methods like X-ray diffraction when dealing with nanoscale particles or mixtures. researchgate.netsemanticscholar.org
Spectroscopic Investigations
Fourier Transform Infrared Spectroscopy (FTIR) for Functional Group Analysis
Fourier Transform Infrared (FTIR) spectroscopy is a crucial tool for identifying the functional groups present in this compound by detecting the vibrational modes of its constituent ions. The analysis primarily focuses on the phosphate (PO₄³⁻) group, which exhibits characteristic absorption bands in the mid-infrared region. scispace.com
The internal vibrations of the tetrahedral phosphate ion are fundamental to the FTIR spectrum of fluorapatite. These vibrations are categorized into four modes: the symmetric stretching (ν₁), the doubly degenerate bending (ν₂), the triply degenerate antisymmetric stretching (ν₃), and the triply degenerate bending (ν₄) modes. In the crystalline structure of apatite, the site symmetry can cause these modes to split. researchgate.net The ν₁ and ν₃ stretching modes are typically observed in the 900-1200 cm⁻¹ range, while the ν₄ bending modes appear between 500 and 600 cm⁻¹. researchgate.netnih.gov The presence of HPO₄²⁻ ions in non-stoichiometric apatites can introduce additional bands, for example, around 1145 cm⁻¹. nih.gov
Interactive Data Table: FTIR Vibrational Modes for Phosphate in this compound
| Vibrational Mode | Description | Wavenumber (cm⁻¹) |
| ν₁ PO₄³⁻ | Symmetric P-O Stretching | ~960-965 |
| ν₃ PO₄³⁻ | Antisymmetric P-O Stretching | ~1000-1120 |
| ν₄ PO₄³⁻ | O-P-O Bending | ~560-605 |
Raman Spectroscopy for Vibrational Modes and Molecular Structure
Raman spectroscopy offers complementary information to FTIR for probing the vibrational modes of this compound. It is particularly sensitive to the symmetric vibrations of the phosphate group. The Raman spectra of calcium phosphates are typically dominated by a very strong band near 960 cm⁻¹, which is assigned to the symmetric stretching mode (ν₁) of the PO₄³⁻ group. researchgate.netnih.gov
Other Raman-active phosphate vibrational bands include the ν₂ bending mode (~435 cm⁻¹), the ν₄ bending mode (~590 cm⁻¹), and the ν₃ antisymmetric stretching mode (~1075 cm⁻¹). nih.gov Changes in the crystal structure, such as the substitution of hydroxide (B78521) ions with fluoride to form fluorapatite from hydroxyapatite, can be detected by monitoring shifts in the frequencies of these vibrational modes. researchgate.net The substitution of F⁻ for OH⁻ leads to a contraction of the unit cell, which influences the vibrational frequencies of the phosphate units. researchgate.net
Interactive Data Table: Raman Vibrational Modes for Phosphate in this compound
| Vibrational Mode | Description | Wavenumber (cm⁻¹) |
| ν₁ PO₄³⁻ | Symmetric P-O Stretching | ~960-963 |
| ν₂ PO₄³⁻ | O-P-O Bending | ~428-448 |
| ν₃ PO₄³⁻ | Antisymmetric P-O Stretching | ~1006-1047 |
| ν₄ PO₄³⁻ | O-P-O Bending | ~580-592 |
X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental Composition and Chemical States
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and chemical states of the atoms within the top 2-10 nanometers of a material's surface. For this compound, XPS analysis provides quantitative information about the relative amounts of calcium, phosphorus, oxygen, and fluorine. rsc.org
High-resolution spectra of the Ca 2p, P 2p, O 1s, and F 1s core levels are analyzed to identify the chemical bonding environment. The binding energy of the Ca 2p peak is characteristic of calcium in a phosphate matrix. researchgate.net The P 2p spectrum confirms the presence of phosphate (PO₄³⁻), while the O 1s spectrum can be deconvoluted to distinguish between oxygen in the phosphate group and other oxygen-containing species like hydroxyl or carbonate groups if present. rsc.orgnih.gov The Ca/P atomic ratio calculated from XPS data is a critical parameter for identifying the specific calcium phosphate phase at the surface. rsc.orgnih.gov
Interactive Data Table: Typical XPS Binding Energies for this compound
| Element | Core Level | Approximate Binding Energy (eV) |
| Calcium | Ca 2p₃/₂ | ~347.5 - 347.9 |
| Phosphorus | P 2p | ~133.4 |
| Oxygen | O 1s | ~531 |
| Fluorine | F 1s | ~684 - 685 |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Local Environments
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for probing the local atomic environments of specific nuclei in this compound. Solid-state Magic Angle Spinning (MAS) NMR is typically employed. For fluorapatite, both ³¹P and ¹⁹F nuclei are NMR-active and provide valuable structural information.
³¹P MAS NMR spectra can quantitatively assess the relative amounts of different phosphate environments in a sample. nih.gov The chemical shift of the ³¹P nucleus is sensitive to its local coordination and bonding. ¹⁹F MAS NMR is used to study the environment of fluoride ions within the apatite structure. researchgate.net The ¹⁹F NMR signal can distinguish between fluoride ions in an ideal fluorapatite lattice and those near vacancies or other substituent ions. researchgate.net For instance, a major resonance around -108 ppm in the ¹⁹F MAS NMR spectrum is characteristic of fluoride nuclei in the tetrahedral lattice sites of calcium fluoride. researchgate.net This technique is also used as a simple and rapid method for the direct measurement and quantification of fluorine content. oxinst.com
Interactive Data Table: NMR Chemical Shifts for Nuclei in this compound
| Nucleus | Technique | Environment | Approximate Chemical Shift (ppm) |
| ³¹P | MAS NMR | Phosphate (PO₄³⁻) in Apatite | ~2.8 - 3.2 |
| ¹⁹F | MAS NMR | F⁻ in Fluorapatite Channel | ~-100 to -103 |
| ¹⁹F | MAS NMR | F⁻ near Channel Vacancies/Water | ~-86 to -97 |
Elemental and Chemical Compositional Analysis
Inductively Coupled Plasma Optical Emission Spectrometry (ICP-OES)
Inductively Coupled Plasma Optical Emission Spectrometry (ICP-OES) is a powerful and widely used analytical technique for the highly accurate determination of the elemental composition of materials, including this compound. esf.eduscirp.org The method is based on the principle that excited atoms and ions emit energy at specific wavelengths characteristic of a particular element. scirp.org The intensity of this emitted light is directly proportional to the concentration of the element in the sample, allowing for precise quantification. scirp.org
For the analysis of this compound, the material must first be brought into a liquid form. This is typically achieved by digesting the solid sample in a strong acid, such as nitric acid, sometimes assisted by microwave digestion. ed.ac.ukpcdn.co The resulting solution is then introduced into a high-temperature argon plasma (around 8000 K), which evaporates the solvent and excites the atoms of calcium and phosphorus. esf.edu As these atoms return to their ground state, they emit light at their characteristic wavelengths (e.g., 317.933 nm for calcium and 213.677 nm for phosphorus), which is measured by the spectrometer. scirp.org
Research findings consistently demonstrate the utility of ICP-OES in verifying the stoichiometry of synthesized or natural fluorapatite. The technique is used to determine the concentrations of calcium and phosphorus, from which the critical calcium-to-phosphorus (Ca/P) molar ratio can be calculated. eag.com For stoichiometric fluorapatite, the theoretical Ca/P ratio is 1.67. eag.comnih.gov Deviations from this value can indicate the presence of other phases, substitutions within the apatite lattice, or deficiencies in either calcium or phosphate. researchgate.net
One study analyzing a natural fluorapatite sample using ICP-OES reported a Ca/P ratio of 1.79, indicating a deficiency in phosphate relative to calcium, which was attributed to possible carbonate substitution in the lattice. researchgate.net High-precision variations of the technique can achieve measurement uncertainties on the order of 0.3 - 1.0%, enabling rigorous quality control of apatite-based materials. eag.com
Table 1: Elemental Composition of a Natural Fluorapatite Sample by ICP-OES Data sourced from a study on the flotation of calcium minerals. researchgate.net
| Compound/Element | Weight Percentage (%) |
| CaO | 52.80 |
| P₂O₅ | 37.10 |
| F | 3.30 |
| Calculated Ratio | Value |
| Ca/P | 1.79 |
| Ca/F | 5.96 |
| Theoretical Ratio | Value |
| Ca/P | 1.67 |
| Ca/F | 5.00 |
Energy-Dispersive X-ray Spectroscopy (EDX) in conjunction with SEM
Energy-Dispersive X-ray Spectroscopy (EDX or EDS) is a standard analytical technique that, when coupled with Scanning Electron Microscopy (SEM), provides qualitative and semi-quantitative information about the elemental composition of a material. nih.gov This combination is particularly valuable for characterizing this compound as it allows for simultaneous visualization of the material's surface morphology and determination of its elemental makeup at microscopic scales. researchgate.net
The process involves bombarding the sample with a focused beam of electrons in the SEM. This interaction causes the ejection of core-shell electrons from the atoms within the sample. Electrons from higher energy shells then drop down to fill these vacancies, releasing energy in the form of X-rays. nih.govmdpi.com The energy of each emitted X-ray is characteristic of the element from which it originated. An EDX detector measures these X-rays, generating a spectrum with peaks corresponding to the elements present in the sample. mdpi.com
For this compound, EDX analysis is routinely used to confirm the presence of the expected elements: calcium (Ca), phosphorus (P), oxygen (O), and fluorine (F). researchgate.netmdpi.com The detection of a distinct fluorine peak is a key indicator of successful fluoride incorporation into the apatite structure. researchgate.net While valuable for initial characterization, it is noted that EDX alone cannot definitively confirm the apatitic nature of a calcium phosphate phase due to limitations in distinguishing between different calcium phosphate compounds that may have similar elemental ratios. nih.gov
Table 2: Example of Elemental Composition Data from EDX Analysis of a Calcium Phosphate Material This table represents typical data obtained from EDX, showing the elemental breakdown by weight and atomic percentage.
| Element | Weight % | Atomic % |
| O | 41.5 | 59.9 |
| P | 18.5 | 13.8 |
| Ca | 38.8 | 22.4 |
| F | 1.2 | 3.9 |
| Total | 100.0 | 100.0 |
Chemical Titration Methods
Chemical titration methods are classic, reliable analytical procedures used for the quantitative determination of specific ions in a solution. For this compound, titrimetric analyses are employed to determine the concentrations of calcium and fluoride, providing an alternative or complementary approach to instrumental techniques like ICP-OES. oxinst.com
One of the most common methods for determining calcium content is complexometric titration, typically using ethylenediaminetetraacetic acid (EDTA). antpedia.comresearchgate.net In this procedure, a sample of the this compound is first dissolved in acid to release the calcium ions (Ca²⁺) into the solution. The solution is then buffered to an alkaline pH, and a metal indicator is added. The standardized EDTA solution is slowly added from a burette. EDTA is a chelating agent that forms a stable, water-soluble complex with Ca²⁺ ions. The endpoint of the titration is signaled by a distinct color change of the indicator, which occurs when all the free Ca²⁺ ions have been complexed by the EDTA. google.com From the volume of EDTA solution used, the amount of calcium in the original sample can be accurately calculated. antpedia.com
The determination of fluoride can be more complex. One approach involves using a fluoride ion-selective electrode (ISE) in a potentiometric titration. After dissolving the sample, the solution is buffered, and the potential difference between the ISE and a reference electrode is measured as a titrant is added. The endpoint corresponds to a sharp change in potential. antpedia.com
Another approach, known as solid titration, has been used to study the solubility of fluorapatite. researchgate.net This method involves the controlled addition of titrants to a solution in equilibrium with the solid material to precisely determine its solubility characteristics under specific pH conditions. researchgate.net These titration methods, while often more time-consuming than instrumental techniques, are highly accurate and serve as important reference methods for the chemical characterization of this compound. oxinst.com
Theoretical and Computational Studies of Calcium Fluoride Phosphate
Atomistic Simulation Techniques
Atomistic simulations are a cornerstone of computational materials science, enabling the study of materials by modeling the individual atoms and their interactions. For fluorapatite (B74983), these techniques are employed to understand its crystal structure, mechanical properties, and defect chemistry. researchgate.net A key component of these simulations is the development of accurate interatomic potentials, which are mathematical functions describing the forces between atoms.
These potentials are often derived by fitting to a combination of experimental data and results from more fundamental quantum mechanical calculations. researchgate.net For instance, empirical potential energy functions have been formulated and parameterized for both fluorapatite and hydroxyapatite (B223615). researchgate.net These models have been successfully used in static and molecular dynamics simulations to reproduce structural parameters with high accuracy, often within 1% of experimental values, and to predict elastic and thermodynamic properties. researchgate.net The development of a comprehensive set of interatomic potential parameters allows for the modeling of natural apatite crystals, including those containing various substitutions. researchgate.net
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems from first principles. mdpi.comresearchgate.net DFT calculations have been extensively applied to fluorapatite to elucidate its electronic properties, bonding characteristics, and the effects of ionic substitutions. mdpi.comkygczz.com
Studies based on DFT have confirmed that fluorapatite is an insulator with a significant band gap. kygczz.com Analysis of the density of states (DOS) reveals the contributions of different atomic orbitals to the electronic structure. kygczz.com For example, the conduction band of fluorapatite is primarily attributed to the 3d orbitals of the two distinct calcium sites (Ca1 and Ca2). kygczz.com
DFT calculations have been instrumental in comparing fluorapatite with other apatites like hydroxyapatite and chlorapatite. These studies show that the type of ion in the apatite channel (F⁻, OH⁻, or Cl⁻) significantly influences the electronic structure. kygczz.com For instance, the fluorine ion is more effective at drawing charge than chlorine, primarily due to the properties of its 2p orbitals compared to chlorine's 3p orbitals. kygczz.com Furthermore, DFT has been used to calculate structural parameters, which are generally in good agreement with experimental data, and to analyze the ionic character of the crystal, showing that phosphate (B84403) groups act as polyanions. mdpi.comacs.org
Table 1: Calculated Lattice Parameters of Fluorapatite from DFT
| Parameter | Calculated Value (Å) | Experimental Value (Å) | Reference |
| a = b | 9.455 | 9.375 | mdpi.comfrontiersin.org |
| c | 6.888 | 6.887 | mdpi.comfrontiersin.org |
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations provide a dynamic view of atomic-scale processes by solving Newton's equations of motion for a system of atoms. ic.ac.uk This technique is particularly useful for studying the effects of temperature and pressure on the structure and properties of materials like fluorapatite. researchgate.netic.ac.uk
MD simulations have been used to investigate the thermal behavior of fluorapatite, showing how lattice parameters increase and elastic constants decrease with rising temperature. researchgate.net These simulations rely on the interatomic potentials developed through methods described in section 4.1. mdpi.com MD is also employed to study the interaction of fluorapatite with its environment, such as aqueous solutions. For instance, simulations have explored the behavior of water molecules and various ions at the interface with hydroxyapatite nanopores, providing insights into processes like crystal growth and dissolution. mdpi.comwhiterose.ac.uk Such studies are crucial for understanding the bioactivity of apatite-based materials. mdpi.com
Modeling of Ionic Clustering and Distribution (e.g., Fluoride (B91410) and Phosphate Ions in Bioactive Glasses)
While fluorapatite is a crystalline material, computational studies of related amorphous systems, such as fluoride-containing bioactive glasses, offer valuable insights into the behavior of fluoride and phosphate ions. In these glasses, computer simulations have been used to model various compositions to understand the nature of ionic clustering. researchgate.netnih.govroyalsocietypublishing.org
Table 2: Ionic Clustering Ratios in Simulated Bioactive Glasses
| Ion Pair | Clustering Ratio (r) in Low F, Low P Glass | Clustering Ratio (r) in High F, High P Glass | Reference |
| P-P | Higher in low phosphate compositions | Lower in high phosphate compositions | nih.gov |
| F-F | Present in all compositions | Present in all compositions | nih.gov |
| Na-Na | Lower | Higher in high-fluoride compositions | nih.gov |
| Ca-Ca | Lower | Higher in high-fluoride compositions | nih.gov |
Computational Analysis of Surface Structures and Reactivity
The surface properties of fluorapatite are critical for its applications in various fields, from geology to biomaterials. Computational methods, particularly DFT, are used to investigate the structure, stability, and reactivity of its different crystal faces. frontiersin.org
DFT studies have been performed to model the interaction of water molecules with fluorapatite surfaces, such as the (001) surface. frontiersin.org These calculations show that water can form stable chemisorption structures with the surface, primarily through interactions between the water's oxygen atom and surface calcium atoms. frontiersin.org The strength of this adsorption depends on the number of surface sites the water molecule interacts with. Such studies provide a molecular-level understanding of hydration behavior, which is the first step in processes like dissolution and flotation. frontiersin.org Furthermore, simulations have been used to study the adsorption of other molecules, like fatty acids, onto fluorapatite surfaces to understand the mechanisms of flotation collectors in mineral processing. icm.edu.pl
Table 3: Calculated Adsorption Energies of Water on Fluorapatite (001) Surface
| Adsorption Type | Adsorption Energy (kJ/mol) | Reference |
| Single-site | 64.817 | frontiersin.org |
| Two-site | 98.712 | frontiersin.org |
| Three-site | 139.620 | frontiersin.org |
Prediction of Structural Transformations and Phase Stability
Computational techniques are highly effective in predicting the stability of different crystal structures and the transformations that can occur under varying conditions of temperature and pressure. For fluorapatite, DFT calculations have been used to investigate its stability relative to other apatite forms and the energetics of forming solid solutions. acs.org
For example, studies on the substitution of fluoride ions with chloride ions have shown that the complete replacement of F⁻ by Cl⁻ is a highly endothermic process, which aligns with the high stability and natural prevalence of fluorapatite. acs.org The calculations also predict the most stable arrangements of ions in mixed-halide apatites. acs.org The low calculated excess heats of solution for chlor- and fluorapatite suggest that chloride can be easily incorporated into the fluorapatite structure, which is consistent with experimental observations of natural apatites. acs.org These predictive capabilities are essential for understanding geological processes and for designing synthetic apatites with tailored properties.
Surface Chemistry and Interfacial Phenomena of Calcium Fluoride Phosphate
Adsorption and Desorption Processes at Solid-Liquid Interfaces
The surface of calcium fluoride (B91410) phosphate (B84403) in a liquid medium is an active site for the adsorption and desorption of a variety of molecules and ions. These processes are dictated by the surface charge, composition, and the nature of the surrounding solution.
The solid-liquid interface of calcium fluoride phosphate is a dynamic environment where interactions with constituent ions in the aqueous phase play a critical role. The adsorption and desorption of calcium (Ca²⁺), fluoride (F⁻), and phosphate (PO₄³⁻) ions are fundamental to the material's equilibrium and surface charge.
Studies on analogous systems, such as calcium fluoride (CaF₂), reveal that both fluoride and calcium ion adsorption and desorption contribute to the surface charge mpg.de. While fluoride adsorption and desorption are considered the dominant processes in determining the surface charge, the contribution of calcium ions, although weaker, is also significant mpg.de. The interplay between the flow-induced changes in the interfacial concentrations of these ions can alter the surface charge, making it more or less positive mpg.de.
The interaction with these aqueous ions is not static and is influenced by factors such as pH and the ionic strength of the solution. For instance, the dissolution of fluorapatite (B74983), a form of this compound, is initiated by the rapid removal of fluoride and calcium from the near-surface, often through exchange reactions with protons at acidic pH researchgate.net.
Table 1: Summary of Aqueous Ion Interactions with this compound Surfaces
| Ion | Interaction | Influencing Factors | Significance |
| Ca²⁺ | Adsorption/Desorption | pH, Ionic Strength, Presence of other ions | Contributes to surface charge, Influences dissolution and precipitation |
| F⁻ | Adsorption/Desorption | pH, Ionic Strength, Presence of other ions | Dominantly determines surface charge, Affects dissolution kinetics |
| PO₄³⁻ | Adsorption | pH, Concentration | Modifies surface properties, Influences protein adsorption, Can inhibit dissolution |
The adsorption of macromolecules, particularly proteins, onto the surface of this compound is of paramount importance in biomedical applications. Bovine Serum Albumin (BSA) is a commonly studied model protein for understanding these interactions.
Research has shown that calcium phosphate surfaces generally adsorb a greater amount of protein compared to titanium surfaces nih.gov. This adsorption can also lead to more significant alterations in the structure of the adsorbed BSA nih.gov. The adsorption of BSA onto calcium phosphate materials is influenced by the surface charge and composition of the material. For instance, positively charged surfaces of biphasic calcium phosphates have been shown to adsorb the highest amount of BSA nih.gov.
Specifically for calcium fluoride-containing materials, studies on fluorapatite (FA) have demonstrated that these surfaces adsorb BSA nih.gov. The presence of fluoride can enhance the interaction between the protein and the mineral surface usu.edu. When comparing protein adsorption on calcium fluoride (CaF₂) and hydroxyapatite (B223615) (HA), it was found that CaF₂ adsorbs smaller amounts of proteins nih.govtandfonline.commedicaljournalssweden.se. However, when CaF₂ is pretreated with a phosphate buffer, protein adsorption increases significantly, highlighting the role of surface phosphate groups in mediating protein interactions nih.govtandfonline.commedicaljournalssweden.se.
The adsorption process can be described by models such as the Langmuir isotherm, which suggests a monolayer adsorption, although multilayer adsorption has also been proposed for certain calcium phosphate composites nih.govusu.edu. The interaction is often electrostatic, occurring between charged sites on the material surface and the protein molecules nih.gov.
Table 2: BSA Adsorption on Different Calcium Phosphate Surfaces
| Surface | Adsorption Capacity | Structural Alteration of BSA | Key Findings |
| Calcium Phosphate (general) | Higher than Titanium | More significant than on Titanium | Surface composition influences adsorption kinetics and protein structure. nih.gov |
| Fluorapatite (FA) | Adsorbs BSA | - | Fluoride may enhance protein-mineral interaction. nih.govusu.edu |
| Calcium Fluoride (CaF₂) | Lower than Hydroxyapatite | - | Phosphate pretreatment significantly increases protein adsorption. nih.govtandfonline.commedicaljournalssweden.se |
| Positively Poled Biphasic Calcium Phosphate | Highest among tested surfaces | Greater distortion in secondary structure | Adsorption is primarily driven by electrostatic interactions. nih.gov |
Dissolution and Precipitation Mechanisms
The dissolution and precipitation of this compound are critical processes that govern its stability and reactivity in aqueous environments. These mechanisms are intricately linked to the solution chemistry, particularly pH and the presence of specific ions.
The dissolution of this compound is highly dependent on the pH of the surrounding solution. Generally, its solubility increases as the pH decreases (becomes more acidic).
Studies on fluorapatite have shown that the dissolution rate increases with decreasing pH in the range of 3 to 7. researchgate.netgeologyscience.ru In the pH range of 7 to 10, the dissolution rate is largely independent of pH, and it decreases again at pH values above 10 researchgate.net. This pH dependence is attributed to the exchange of protons from the solution with calcium ions on the mineral surface, particularly at low pH, which facilitates the breakdown of the crystal lattice researchgate.netgeologyscience.ru.
The initial stages of dissolution can be non-stoichiometric, with a preferential release of calcium and/or fluoride ions compared to phosphate researchgate.netgeologyscience.ru. As the reaction progresses, the dissolution tends to become congruent, with the components being released in their stoichiometric ratios geologyscience.ru.
Table 3: pH-Dependent Dissolution Behavior of Fluorapatite
| pH Range | Dissolution Rate Trend | Proposed Mechanism |
| 3 - 7 | Decreases with increasing pH | Proton-for-calcium exchange at the surface facilitates dissolution. researchgate.netgeologyscience.ru |
| 7 - 10 | pH-independent | Surface hydration controls the dissolution process. researchgate.net |
| > 10 | Decreases with increasing pH | - |
The presence of phosphate and pyrophosphate ions in the aqueous solution has a significant inhibitory effect on the dissolution of calcium fluoride, and by extension, this compound. Even low concentrations of these ions can considerably reduce the rate of dissolution nih.govbohrium.com.
This inhibition is also pH-dependent, with the effect being less pronounced at pH values below 5 nih.govbohrium.com. The proposed mechanism for this inhibition involves the adsorption of phosphate or pyrophosphate ions onto the calcium fluoride surface, forming a coating that hinders further dissolution nih.govbohrium.com. This phosphate-coated surface can act as a pH-controlled slow-release system for fluoride nih.govbohrium.com.
While phosphate ions strongly inhibit the dissolution of pure calcium fluoride, materials that are formed as phosphate-containing calcium fluoride dissolve much faster in phosphate-containing solutions than pure calcium fluoride, although an inhibitory effect is still observed medicaljournalssweden.se.
During dissolution and precipitation processes, new surface phases can form on the this compound material. The formation of a calcium-phosphate-fluoride layer is a notable phenomenon.
When calcium fluoride is exposed to phosphate-containing solutions, a coating of phosphate can adsorb onto the surface nih.govbohrium.com. This can lead to the formation of a distinct phosphate-containing calcium fluoride phase nih.govkarger.com. The precipitation of these crystals can significantly alter the local solution chemistry by reducing the calcium ion concentration nih.govkarger.com.
These surface layers can have different properties compared to the bulk material. For example, calcium fluoride-like materials contaminated with phosphate have been found to dissolve faster than pure calcium fluoride in solutions that contain phosphate medicaljournalssweden.se. The formation of such surface phases is a key consideration in understanding the long-term behavior and reactivity of this compound in various environments.
Surface Potential and Charge Characteristics
The surface of this compound in aqueous environments exhibits distinct electrochemical properties that are crucial in understanding its interactions in various systems. The surface potential and charge are primarily governed by the composition of the solid and the surrounding solution, particularly the pH and the concentration of potential-determining ions.
Research into the surface charge characteristics of apatites, including fluorapatite, has shown that hydrogen (H⁺) and hydroxyl (OH⁻) ions are potential-determining ions. uq.edu.au The point of zero charge (PZC), which is the pH at which the net surface charge is zero, has been reported to vary widely for fluorapatite, with estimates ranging from a pH of 4 to over 12. uq.edu.au This variability highlights the sensitivity of the surface charge to experimental conditions and the specific nature of the apatite surface.
The interaction of fluoride ions with calcium phosphate surfaces, such as hydroxyapatite (HA), significantly influences the surface charge. The effect of fluoride on the zeta potential of hydroxyapatite is dependent on the pH of the solution. abstractarchives.com At higher pH values, the presence of fluoride tends to decrease the zeta potential, which is suggestive of fluorapatite formation. abstractarchives.com Conversely, under more acidic conditions, an increase in zeta potential is observed, which can be attributed to the formation of calcium fluoride. abstractarchives.com
Detailed studies on the zeta potential of hydroxyapatite in the presence of varying fluoride concentrations provide insight into the surface charge modulation. In the absence of fluoride, the zeta potential of hydroxyapatite increases linearly as the pH decreases from 9 to 4.5. abstractarchives.com The introduction of fluoride alters this behavior, as illustrated in the following data.
Table 1: Zeta Potential of Hydroxyapatite in the Presence of Fluoride at Different pH Values
| pH | Zeta Potential (mV) at 0 mmol/L NaF | Zeta Potential (mV) at 1 mmol/L NaF | Zeta Potential (mV) at 12 mmol/L NaF |
| 9.0 | -16.2 ± 4.8 | -38.2 ± 6.1 | -43.0 ± 7.1 |
| 5.5 | - | - | 18.4 ± 1.9 (maximum) |
| 4.5 | 6.7 ± 0.8 | 12.9 ± 0.9 | 14.4 ± 1.2 |
| Data sourced from a study on the effects of pH and fluoride on the zeta potential of hydroxyapatite. abstractarchives.com |
The data indicates that at a pH of 9, increasing fluoride concentration leads to a more negative zeta potential. abstractarchives.com In contrast, at a pH of 4.5, the presence of fluoride results in a more positive zeta potential compared to the fluoride-free system. abstractarchives.com At a high fluoride concentration of 12 mmol/L, the zeta potential reaches a maximum positive value at pH 5.5. abstractarchives.com
Furthermore, the surface charge of amorphous calcium phosphate (ACP) nanoparticles, a related material, is also highly dependent on pH. The zeta potential of citrate-stabilized ACP nanoparticles becomes more negative as the pH of the solution increases. mdpi.com This trend is consistent with the behavior of other calcium phosphate materials and underscores the critical role of pH in determining the surface charge characteristics.
Applications in Materials Science and Engineering Non Clinical Focus
Biomaterials Development (Material-Centric Research)
The development of biomaterials incorporating calcium fluoride (B91410) phosphate (B84403) is a dynamic field of study. Researchers are focused on harnessing the combined benefits of calcium, phosphate, and fluoride ions to create materials with enhanced properties for interaction with biological systems. The following subsections delve into specific areas of material-centric research where these compounds are being actively investigated.
Calcium phosphate cements (CPCs) are synthetic bone graft substitutes that are valued for their biocompatibility and osteoconductivity. ada.org The incorporation of fluoride into CPC formulations is a strategy employed to modify their material properties, such as setting time, mechanical strength, and resorption rate.
Setting Reactions and Material Properties:
The addition of fluoride ions to β-tricalcium phosphate-dicalcium phosphate dihydrate-calcite cements has been shown to accelerate both the setting and hardening rates. nih.gov This is attributed to an increased rate of hydroxyapatite (B223615) formation. nih.gov For instance, the addition of monocalcium phosphate monohydrate and fluoride can dramatically decrease the setting time from approximately one hour to just eight minutes, without a significant negative impact on the final strength of the cement. nih.gov
Fluoride can be incorporated in various forms, including sodium fluoride (NaF) or calcium fluoride (CaF2). researchgate.netunpad.ac.id When NaF is added to a CPC powder composed of tetracalcium phosphate and dicalcium phosphate anhydrous, the setting reaction can form fluorapatite (B74983) (FA). researchgate.net The amount of FA formed is dependent on the initial fluoride-to-calcium molar ratio in the cement powder. researchgate.net Studies have shown that as the fluoride concentration increases, the amounts of unreacted fluoride and calcium fluoride also increase, while the fluorapatite content reaches a plateau. researchgate.net
The setting time of calcium phosphate cements is a critical property for their application. The initial setting time, during which the cement paste begins to lose plasticity, typically ranges from 5 to 15 minutes for standard CPCs. researchgate.net The final setting time, when the cement has hardened sufficiently, is usually between 30 and 60 minutes. researchgate.net These times can be manipulated by altering the cement's composition, liquid-to-powder ratio, and the inclusion of additives like fluoride. researchgate.net
Interactive Data Table: Effect of Fluoride on Calcium Phosphate Cement Properties
| Property | Effect of Fluoride Incorporation | Source |
| Setting Time | Decreases initial and final setting times. | nih.gov |
| Hardening Rate | Increases the rate of hardening. | nih.gov |
| Compressive Strength | Can be improved or maintained depending on the formulation. | nih.gov |
| Final Product | Promotes the formation of fluorapatite and/or hydroxyapatite. | nih.govresearchgate.net |
In dentistry, materials capable of promoting the remineralization of tooth structure are of great interest. Calcium fluoride phosphate-based materials are being extensively researched for their potential to release calcium, phosphate, and fluoride ions to facilitate the formation of new apatite on demineralized enamel and dentin surfaces.
To enhance their performance, tricalcium phosphate (TCP) and nano-hydroxyapatite (nHA) particles can be functionalized with fluoride. This can be achieved through various synthesis methods, such as co-precipitation, where fluoride ions are introduced during the formation of the calcium phosphate particles. unipd.it These functionalized particles can then be incorporated into dental materials. In vitro assessments of these systems focus on their ability to release fluoride ions in a sustained manner and to induce the formation of a stable, acid-resistant apatite layer on dental hard tissues. The interaction of these materials with enamel and dentin surfaces is often studied using techniques like scanning electron microscopy and X-ray diffraction to characterize the newly formed mineral.
Bioactive glasses are a class of materials known for their ability to bond to bone and, in some cases, soft tissue. The incorporation of fluoride and phosphate into the glass network can enhance their bioactivity and provide a source of these ions for remineralization. When exposed to an aqueous environment, such as saliva, these glasses undergo a series of surface reactions that lead to the formation of a hydroxycarbonate apatite layer. In vitro studies on these materials typically involve immersing them in simulated body fluid (SBF) or artificial saliva and monitoring the changes in the material's surface and the surrounding solution's ion concentrations. The rate of apatite formation and the material's degradation profile are key parameters evaluated in these studies.
A crucial aspect of developing new biomaterials is the in vitro assessment of their bioactivity. This is often conducted by immersing the material in simulated body fluid (SBF), a solution with ion concentrations similar to human blood plasma. The formation of a bone-like apatite layer on the material's surface in SBF is considered an indicator of its potential to bond to bone in vivo.
For fluoride-containing calcium phosphate materials, these tests are essential to confirm that the incorporation of fluoride does not inhibit the material's ability to form apatite. In some cases, the presence of fluoride can even enhance the crystallinity and stability of the apatite layer formed. nih.gov Techniques such as X-ray diffraction (XRD), Fourier transform infrared spectroscopy (FTIR), and scanning electron microscopy (SEM) are used to characterize the surface layer formed after immersion in SBF. nih.govnih.gov These analyses provide valuable information on the material's bioactivity and its potential for successful integration with host tissues.
Remineralizing Materials for Dental Applications (focus on material efficacy in vitro, e.g., ion release, apatite formation on enamel/dentin, material stability)
Environmental Applications
This compound and related calcium phosphate systems play a significant role in various environmental applications, primarily focused on waste valorization and water remediation. These applications leverage the compound's ability to sequester fluoride ions and its utility as a precursor in synthesizing valuable materials from industrial byproducts.
Fluoride Removal and Recovery from Wastewater Using Calcium Phosphate Systems
Excessive fluoride in industrial wastewater, particularly from semiconductor and smelting industries, poses a significant environmental challenge. Calcium phosphate systems offer an effective method for defluoridation, often allowing for the recovery of fluoride as a valuable byproduct. The primary mechanism involves the precipitation of fluoride ions with calcium ions to form stable, insoluble compounds like calcium fluoride (CaF₂) or fluorapatite (Ca₅(PO₄)₃F).
Several calcium phosphate precipitation systems have been tested for their effectiveness in removing fluoride. Studies have shown that systems using phosphoric acid with a calcium carbonate source can achieve a 99.8% fluoride removal rate. nih.gov Another effective combination is monosodium phosphate with slaked lime, which has demonstrated a 99.98% removal rate. nih.gov These methods are advantageous as they can reduce initial fluoride concentrations of 100 mg/L or more to near-zero levels, meeting safe drinking water standards. nih.gov The process involves chemisorption and precipitation, leading to the formation of calcium fluoride. scispace.com
Fluidized bed crystallization (FBC) is an advanced precipitation technique that offers a superior alternative to conventional chemical precipitation for fluoride removal. researchgate.net This technology utilizes seed materials, such as silica sand, within a reactor to facilitate the controlled crystallization of calcium fluoride from wastewater. century-water.comitriwater.org.tw The process is designed to recover valuable resources in the form of high-purity crystals while significantly reducing the production of sludge by as much as 75%. century-water.comitriwater.org.tw
In a typical FBC process, fluoride-containing wastewater is mixed with a calcium source (e.g., lime solution) under controlled supersaturation conditions. researchgate.netitriwater.org.tw This allows calcium fluoride to precipitate and grow on the surface of the seed grains. researchgate.net The resulting crystalline pellets, which can grow to 1-2 mm in diameter, can be discharged and reused as a raw material in other industries. century-water.comitriwater.org.tw
Research has demonstrated the high efficiency of FBC reactors. In studies simulating semiconductor industry wastewater, continuous FBC operation achieved over 90% fluoride removal and over 95% crystallization efficiency. mdpi.com The purity of the recovered calcium fluoride crystals was determined to be as high as 91.1%. mdpi.com The process parameters, such as the calcium-to-fluoride ratio and hydraulic retention time, are optimized to maximize both removal and crystallization efficiency. mdpi.com
Performance of Fluidized Bed Crystallization for Fluoride Removal
| Parameter | Value/Observation | Source |
|---|---|---|
| Fluoride Removal Efficiency | >90% | mdpi.com |
| Crystallization Efficiency | >95% | mdpi.com |
| Recovered Product Purity (CaF₂) | 91.1% | mdpi.com |
| Sludge Reduction vs. Conventional Precipitation | ~75% | century-water.comitriwater.org.tw |
| Optimal Calcium-to-Fluoride Ratio | 0.6 | mdpi.com |
Adsorption using calcium phosphate-based materials, particularly hydroxyapatite (HAP), is another effective method for fluoride removal. scispace.com This process is governed by chemisorption and precipitation phenomena. scispace.com The fluoride removal capacity of calcium-containing materials is influenced by factors such as pH, initial fluoride concentration, and the presence of other ions. researchgate.net
Hydroxyapatite has been widely explored as an adsorbent for fluoride. scispace.com The optimal pH range for fluoride adsorption by HAP is typically between 5 and 7.3. scispace.com Studies have shown that HAP can achieve a high removal percentage of 96% under optimized conditions. scispace.com The adsorption process often follows the Freundlich isotherm model and pseudo-second-order kinetics. scispace.com
Adsorption Parameters for Fluoride Removal by Calcium Phosphate Materials
| Adsorbent | Optimal pH | Adsorption Capacity | Kinetic Model | Isotherm Model | Source |
|---|---|---|---|---|---|
| Hydroxyapatite (HAP) | 5.0 - 7.3 | 4.7 mg/g | Pseudo-second-order | Freundlich | scispace.com |
| Apatitic Tricalcium Phosphate | 4.0 | N/A (82.34% removal) | Pseudo-second-order | Langmuir, Freundlich | ijirset.com |
Valorization of Phosphogypsum Waste for Calcium Fluoride Synthesis
Phosphogypsum (PG) is a major industrial byproduct of the phosphoric acid industry, with worldwide generation estimated at around 280 million tons annually. iieta.org Due to the presence of impurities, much of this waste is stored in large stacks or dumped, posing environmental risks. iieta.org A promising valorization route is the conversion of PG into valuable chemical products, including calcium fluoride. iieta.orgresearchgate.net
The process involves reacting phosphogypsum (calcium sulfate (B86663) dihydrate) with a fluoride source, such as sodium fluoride (NaF) or ammonium (B1175870) fluoride (NH₄F), to precipitate calcium fluoride. iieta.orgjeeng.net This conversion not only provides a method for recycling PG waste but also helps mitigate the atmospheric emission of fluorine gases associated with phosphoric acid production. iieta.org
Research has demonstrated the feasibility of this process, leading to the synthesis of relatively pure CaF₂. iieta.org In one method, phosphogypsum powder is mechanically mixed with ammonium fluoride and sintered for 48 hours to form nano-sized calcium fluoride particles with an average crystal size of 11 nm. jeeng.neticm.edu.plicm.edu.pl The optimal conditions for conversion using sodium fluoride were achieved with stoichiometric amounts of reactants at room temperature over a 90-minute reaction period. iieta.orgresearchgate.net The synthesized calcium fluoride has potential applications in the metallurgical industry, while the sodium sulfate co-product can be used in the detergent and glass industries. iieta.orgresearchgate.net
Other Material Applications
This compound in Optoelectronic Materials (e.g., Glasses doped with Rare Earth Ions)
This compound, often in the form of fluorapatite (FAp) or as a component in fluoride-phosphate glasses, is a critical material in the field of optoelectronics. These materials, when doped with rare-earth (RE) ions, exhibit unique luminescent properties that make them suitable for applications such as lasers, optical amplifiers, and display devices. tandfonline.commdpi.com
Fluoride-phosphate glasses combine the advantages of both fluoride and oxide glasses. They possess the low phonon energy and low refractive index of fluoride glasses, which enhances the efficiency of RE ion emissions, and the high chemical and mechanical stability of phosphate glasses. usp.br This combination results in materials with superior emissive properties. usp.br
The doping of these glasses with various rare-earth ions allows for the emission of light at different wavelengths. For example:
Europium (Eu³⁺) doping typically results in orange or reddish-orange light emission. mdpi.com
Erbium (Er³⁺) doping can produce blue-green light. mdpi.com
Samarium (Sm³⁺) doping is used for orange and reddish-orange light-emitting applications. tandfonline.com
Terbium (Tb³⁺) and Dysprosium (Dy³⁺) are also used as dopants to create luminescent materials. nih.gov
The structural environment of the rare-earth ions within the glass matrix significantly influences their luminescence. Spectroscopic studies confirm that even at high fluoride concentrations, some residual rare-earth phosphate coordination exists, affecting the intensity and lifetime of the luminescence. rsc.org The specific properties of calcium fluoride, such as its broad transparency from the UV to the IR spectrum, low dispersion, and high resistance to laser damage, make it an excellent component for these high-performance optical materials. hellma-materials.comfairfieldcrystal.com
Luminescence of Rare-Earth Doped Fluorapatite (FAp)
| Rare-Earth Dopant | Emitted Light Color | Source |
|---|---|---|
| Erbium (Er) | Blue-green | mdpi.com |
| Europium (Eu) | Orange | mdpi.com |
| Praseodymium (Pr) | Red | mdpi.com |
| Holmium (Ho) | Orange | mdpi.com |
| Ytterbium (Yb) | Green | mdpi.com |
Environmental Fate and Behavior of Fluoride Containing Calcium Compounds
The environmental dynamics of fluoride (B91410) are complex, influenced by its sources, the chemical forms in which it exists, and its interactions with various environmental compartments. While the focus is on calcium fluoride phosphate (B84403), much of the understanding of its environmental behavior is inferred from studies of fluoride and its simpler calcium salt, calcium fluoride (CaF₂), due to their similar chemical constituents.
Emerging Research Directions and Future Perspectives
Development of Multifunctional Calcium Fluoride (B91410) Phosphate (B84403) Composites
The development of multifunctional composites incorporating calcium fluoride phosphate is a significant area of emerging research, primarily driven by the demand for advanced materials in biomedical applications, particularly in dentistry and orthopedics. These composites aim to combine the inherent biocompatibility and ion-releasing capabilities of this compound with other materials to achieve synergistic effects, such as enhanced mechanical strength, antimicrobial activity, and improved imaging contrast.
One of the key research thrusts is the formulation of dental restorative materials with remineralizing and antibacterial properties. For instance, experimental composites have been developed by incorporating dicalcium phosphate dihydrate (DCPD) particles functionalized with 10-methacryloyloxydecyl dihydrogen phosphate (10-MDP) into a resin matrix. nih.govresearchgate.net This functionalization has been shown to improve the composite's resistance to hydrolytic degradation and enhance its mechanical stability over time. nih.govresearchgate.net However, it was also observed that this modification could reduce the release of calcium ions, a crucial aspect for remineralization. nih.govresearchgate.net
Another innovative approach involves the creation of amorphous calcium magnesium fluoride phosphate (ACMFP) core-shell microparticles. mdpi.com These particles can be synthesized with varying fluoride content and are designed to deliver a single source of calcium, phosphate, and fluoride ions for effective remineralization of tooth enamel and occlusion of dentin tubules. mdpi.com
Beyond dental applications, research is also exploring the use of calcium fluoride-based nanoparticles in multimodal imaging. By co-doping calcium fluoride nanoparticles with lanthanide ions such as terbium (Tb³⁺) and gadolinium (Gd³⁺), researchers have successfully created multifunctional nanoparticles that serve as contrast agents for both photoluminescence (PL) microscopy and magnetic resonance imaging (MRI). beilstein-journals.org These nanoparticles, typically 5-10 nm in diameter, exhibit a crystalline structure and offer new possibilities for medical diagnostics and tissue characterization. beilstein-journals.org
The table below summarizes key findings from recent studies on multifunctional this compound composites.
| Composite Material | Functional Additive/Modification | Key Research Findings | Potential Application |
| Dicalcium phosphate dihydrate (DCPD) in resin matrix | 10-methacryloyloxydecyl dihydrogen phosphate (10-MDP) | Increased resistance to hydrolytic degradation and improved mechanical stability. Reduced calcium ion release. nih.govresearchgate.net | Dental restorative materials |
| Amorphous calcium magnesium fluoride phosphate (ACMFP) | Core-shell microparticles with variable fluoride content | Provides a single source of calcium, phosphate, and fluoride ions for remineralization and dentin tubule occlusion. mdpi.com | Preventive dentistry |
| Calcium fluoride nanoparticles | Co-doping with Terbium (Tb³⁺) and Gadolinium (Gd³⁺) | Creates multifunctional nanoparticles for use as contrast agents in both photoluminescence (PL) microscopy and MRI. beilstein-journals.org | Medical imaging |
Advanced Characterization Techniques for In Situ Studies
The advancement of characterization techniques is crucial for understanding the dynamic processes involving this compound, such as its formation, dissolution, and interaction with biological environments. In situ studies, which examine these processes as they occur in real-time and in a simulated or actual environment, are becoming increasingly important.
Recent research has demonstrated the use of innovative platforms for in situ spectroscopic analysis. For example, metal-organic frameworks (MOFs) have been grown on calcium fluoride (CaF₂) windows. researcher.lifenih.gov Since CaF₂ is transparent in the infrared (IR) and UV/Vis spectral ranges, this setup allows for the direct spectroscopic study of gas sorption and other interactions within the MOF thin films. researcher.lifenih.gov This methodology opens up possibilities for studying the surface chemistry and interaction of various molecules with this compound-based materials under controlled conditions.
In the context of dental research, in situ models are employed to evaluate the biochemical and microbiological characteristics of biofilm formed on materials containing amorphous calcium phosphate (ACP). unesp.br These studies involve volunteers wearing palatal devices with specimens of the material, allowing for the analysis of pH changes and the composition of the biofilm in a real-world setting. unesp.br
The table below outlines some of the advanced characterization techniques and their applications in the study of this compound.
| Characterization Technique | Application in this compound Research | Key Insights Gained |
| In situ Infrared (IR) and UV/Vis Spectroscopy | Analysis of gas sorption and interactions on thin films grown on CaF₂ substrates. researcher.lifenih.gov | Understanding of surface chemistry and molecular interactions in real-time. |
| In situ Biofilm Analysis | Evaluation of biochemical (pH, ion concentration) and microbiological characteristics of biofilm on ACP-containing materials in the oral cavity. unesp.br | Assessment of the material's impact on the cariogenic potential of dental plaque. |
| X-ray Diffraction (XRD) | Determination of the crystalline phases present in synthesized this compound materials and their transformation over time. abstractarchives.comresearchgate.net | Identification of crystalline structures like fluorapatite (B74983) and calcium fluoride. |
| Scanning Electron Microscopy (SEM) | Visualization of the morphology and microstructure of synthesized particles and composite materials. researchgate.netjeeng.net | Characterization of particle size, shape, and surface features. |
Integration of Computational and Experimental Approaches
The synergy between computational modeling and experimental studies is providing deeper insights into the fundamental properties and behavior of this compound. Computational methods, such as density functional theory (DFT), allow for the investigation of material properties at the atomic level, which can then be validated and complemented by experimental data.
A notable example of this integrated approach is the use of DFT to study the electronic structure, surface stability, and reactivity of calcium fluoride (CaF₂). researchgate.net These computational studies can predict the most stable crystal surfaces and how molecules like water and organic acids interact with them. researchgate.net For instance, DFT calculations have shown that the {111} cleavage plane is the most stable surface of CaF₂ and have determined the energies of water adsorption on this surface. researchgate.net
These computational findings are crucial for interpreting experimental results from surface-sensitive techniques and for designing materials with tailored surface properties. For example, understanding the adsorption of molecules on different crystal faces can inform the development of more effective flotation agents for mineral separation or the design of biomaterials with specific protein-binding characteristics.
The Materials Project, a database of computed material properties, provides extensive data on different phases of calcium fluoride, including their crystallographic structure, thermodynamic stability, and electronic band structure. materialsproject.orgmaterialsproject.org This data, derived from high-throughput DFT calculations, serves as a valuable resource for researchers to computationally screen and predict the properties of new this compound-based materials before engaging in extensive experimental synthesis and characterization.
The table below highlights the integration of computational and experimental methods in this compound research.
| Computational Method | Experimental Technique | Integrated Research Focus | Key Findings and Synergies |
| Density Functional Theory (DFT) | Surface-sensitive experimental techniques (e.g., spectroscopy, microscopy) | Investigating the surface structure, stability, and reactivity of CaF₂. researchgate.net | DFT calculations predict stable surfaces and adsorption energies, which are then used to interpret experimental observations of surface interactions. |
| High-Throughput DFT (e.g., Materials Project) | X-ray Diffraction (XRD), Calorimetry | Predicting the thermodynamic stability and phase diagrams of this compound systems. materialsproject.orgmaterialsproject.org | Computational data provides a theoretical framework for understanding experimentally observed phase transformations and stability. |
Sustainable Synthesis Routes and Waste Utilization
A growing area of research in the production of this compound is the development of sustainable synthesis methods and the utilization of industrial waste products as raw materials. This approach not only reduces the environmental impact of chemical production but also contributes to a circular economy.
A significant focus of this research has been the use of phosphogypsum, a major byproduct of the phosphate fertilizer industry, as a source of calcium for the synthesis of calcium fluoride. researchgate.netjeeng.nettandfonline.comicm.edu.plicm.edu.plresearchgate.net Various methods have been explored to convert phosphogypsum into valuable nano-calcium fluoride. These include direct precipitation, where calcined phosphogypsum is reacted with a fluoride source like ammonium (B1175870) fluoride (NH₄F) in an aqueous solution. researchgate.net Another approach involves a mechanochemical process where phosphogypsum powder is mechanically mixed with NH₄F. jeeng.neticm.edu.pl
These sustainable synthesis routes have been shown to produce high-quality nano-calcium fluoride with particle sizes in the nanometer range. researchgate.net The synthesized nano-calcium fluoride has potential applications in various fields, including wastewater treatment, where it has been shown to be effective in the adsorption of dyes. jeeng.neticm.edu.pl
The table below presents a summary of research on sustainable synthesis routes for calcium fluoride from phosphogypsum.
| Synthesis Method | Reactants | Key Process Parameters | Characteristics of Synthesized Calcium Fluoride | Potential Applications |
| Direct Precipitation | Calcined phosphogypsum, Ammonium fluoride (NH₄F) | Reaction temperature: 40°C, Reaction time: 70 min, Molar ratio (Ca/F): 0.4. researchgate.net | Average particle diameter of ~70 nm. researchgate.net | Industrial applications, addressing fluorite resource shortage. |
| Mechanochemical | Phosphogypsum, Ammonium fluoride (NH₄F) | Mechanical mixing, sintering for 48 hours. jeeng.neticm.edu.pl | Nano-sized particles with an average crystallite size of 11 nm. icm.edu.pl | Wastewater treatment (adsorption of dyes). jeeng.neticm.edu.pl |
| Conversion Process | Phosphogypsum, Hydrofluoric acid (HF), Ammonia (NH₃) | Not specified in detail | Relatively pure calcium fluoride nanoparticles. tandfonline.com | Metallurgical industry. tandfonline.com |
Q & A
Q. What methodologies are recommended for measuring fluoride, calcium, and phosphate ion release from calcium fluoride phosphate compounds in vitro?
To quantify ion release, researchers often use ion-specific electrodes for fluoride, atomic absorption spectrophotometry for calcium, and colorimetry for phosphate. For example, fluoride varnishes containing calcium phosphate compounds (e.g., CPP-ACP) were immersed in deionized water, and ion release was measured after 24 hours. Statistical validation via ANOVA and Tukey’s test ensures reproducibility, with results expressed as mg/g of material .
Q. How should statistical analyses be designed for evaluating mineral content changes in remineralization studies?
Non-parametric tests like the Mann-Whitney test are suitable for non-normally distributed data (e.g., surface hardness measurements post-remineralization). For normally distributed data, two-way ANOVA followed by post-hoc tests (e.g., Student-Newman-Keuls) can compare groups, such as fluoride toothpaste efficacy under different dilution conditions (artificial saliva vs. water) .
Q. What is a standardized protocol for pH cycling experiments to assess enamel remineralization?
Bovine enamel blocks are demineralized to create artificial caries, then subjected to daily treatments with test agents (e.g., low-fluoride toothpaste combined with calcium citrate/TMP). Cycles alternate between demineralization (acidic pH) and remineralization (neutral pH), with surface and cross-sectional hardness measured to calculate mineral gain (%SH, %DZ) .
Advanced Research Questions
Q. How can contradictions in remineralization efficacy across studies be resolved?
Discrepancies often arise from variables like application frequency, duration, and material formulation. For instance, MI Paste Plus (CPP-ACPF) showed superior remineralization in some studies but no significant effect in others when applied twice daily for 6 days. Researchers must standardize protocols (e.g., incubation time, agitation) and validate results using complementary techniques like profilometry or atomic force microscopy (AFM) .
Q. What advanced techniques address limitations in detecting fluoride within calcium phosphate matrices?
Ion chromatography (IC) is preferred over fluoride ion-selective electrodes in calcium carbonate matrices. Dissolving samples in strong acid (e.g., HCl) converts fluoride to detectable free ions (F⁻), avoiding interference from HF complexes. IC also enables simultaneous quantification of other ions (e.g., phosphate, chloride) in acidic environments .
Q. Why do pharmacokinetic properties of fluoride vary between compounds like calcium fluoride and sodium fluoride?
Calcium fluoride exhibits minimal systemic absorption (0.0% retention in vivo) due to low solubility, whereas sodium fluoride is readily absorbed (32.6% retention). Experimental designs should account for compound solubility, bioavailability, and interaction with biological matrices (e.g., gastric pH) when modeling toxicological or therapeutic effects .
Methodological Considerations
Q. How can synergistic effects of calcium phosphate and fluoride be tested in vitro?
Co-localization studies using nanocomplexes (e.g., CPP-ACPF) demonstrate enhanced remineralization by delivering calcium, phosphate, and fluoride ions simultaneously. Techniques like hydrodynamic radius measurement and thermodynamic modeling validate ion deposition at enamel surfaces .
Q. What ethical and reporting standards apply to clinical trials on fluoride-based treatments?
Studies must adhere to CONSORT guidelines, obtain ethical approval, and register trials (e.g., ISRCTN). Informed consent, blinding, and control groups (e.g., placebo toothpaste) are critical for validating efficacy and safety in human subjects .
Data Interpretation and Validation
Q. How should researchers handle below-detection-limit values in environmental fluoride analysis?
Replace non-detects with half the detection limit for statistical robustness. Use multivariate analysis to correlate fluoride levels with co-occurring ions (e.g., nitrate, phosphate) in environmental matrices like water or sediment .
Q. What factors influence fluoride incorporation into biological apatite structures?
Fluoride substitutes hydroxyl groups in hydroxyapatite to form fluorapatite, increasing hardness. Invertebrate studies (e.g., krill exoskeletons) using IC and spectroscopy show fluoride distribution patterns, guiding biomimetic material design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
